![molecular formula C13H11N5O B1347406 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline CAS No. 610261-68-2](/img/structure/B1347406.png)

2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

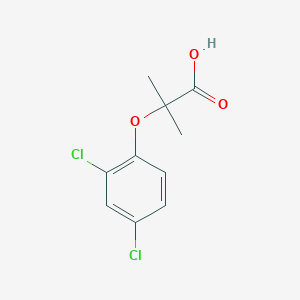

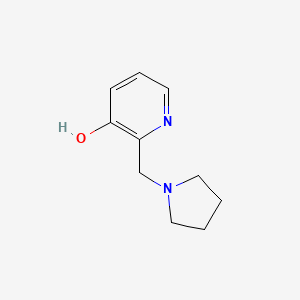

2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline, also known as PTAF, is a synthetic tetrazole-based compound. It is a chemical compound with the molecular formula C13H11N5O . This compound has gained interest in various fields of research.

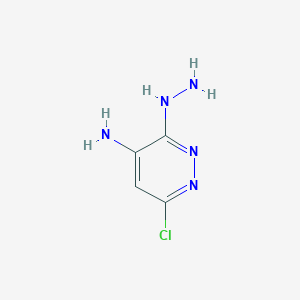

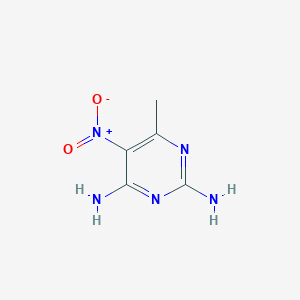

Molecular Structure Analysis

The molecular structure of 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline consists of a phenyl group attached to a tetrazole ring, which is further connected to an aniline group via an oxygen atom . The exact structure can be represented by the canonical SMILES string: C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC=C3N .

Chemical Reactions Analysis

While specific chemical reactions involving 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline are not detailed in the available literature, tetrazole derivatives are known to undergo various reactions. For instance, they can participate in Julia-Kocienski olefination reactions .

Physical And Chemical Properties Analysis

2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline has a molecular weight of 253.26 g/mol. It has a density of 1.37g/cm3 and a boiling point of 462ºC at 760 mmHg .

Aplicaciones Científicas De Investigación

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including “2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline”, play a very important role in medicinal and pharmaceutical applications . They can be synthesized using eco-friendly approaches such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .

Antitumor Activity

Some derivatives of tetrazole have shown potential in vitro antitumor activity against various human cancer cell lines . The most potent compounds show good activity (IC50 values) relative to 5-fluorouracil, with potential to be antitumor agents .

Inhibitor of Aluminum Corrosion

1-Phenyl-1H-tetrazole-5-thiol, a related compound, is an effective inhibitor of aluminum corrosion in 1M HCl solution . This suggests that “2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline” could potentially have similar applications.

Synthesis of Oxacyclic Building Blocks

1-Phenyl-1H-tetrazole-5-thiol has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . This indicates that “2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline” might also be used in similar synthetic processes.

Synthesis of Metalated Tetradecyl Sulfone

1-Phenyl-1H-tetrazole-5-thiol has been used in the synthesis of metalated tetradecyl sulfone . This suggests that “2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline” could potentially be used in similar synthetic processes.

Cytotoxic Activity

One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with IC50 values in the nanomolar range . This suggests that “2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline”, being a similar heterocyclic compound, might also exhibit cytotoxic activity.

Mecanismo De Acción

Target of Action

It is known that the compound forms hydrogen bonds with amino acids in their active pockets . This suggests that it may interact with proteins or enzymes that have these specific amino acids in their active sites.

Mode of Action

The compound interacts with its targets through hydrogen bonding . It has been observed that all of the synthesized compounds had two or more hydrogen bonds with amino acids, demonstrating encouraging binding energy

Result of Action

The compound’s ability to form hydrogen bonds with amino acids in their active pockets suggests that it may influence the function of these proteins or enzymes .

Propiedades

IUPAC Name |

2-(1-phenyltetrazol-5-yl)oxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c14-11-8-4-5-9-12(11)19-13-15-16-17-18(13)10-6-2-1-3-7-10/h1-9H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREQLIQBUZTFAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360116 |

Source

|

| Record name | 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline | |

CAS RN |

610261-68-2 |

Source

|

| Record name | 2-[(1-phenyl-1H-tetrazol-5-yl)oxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.